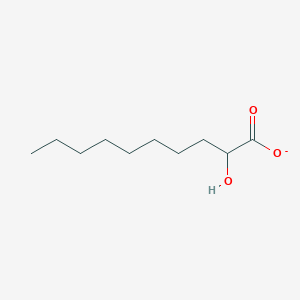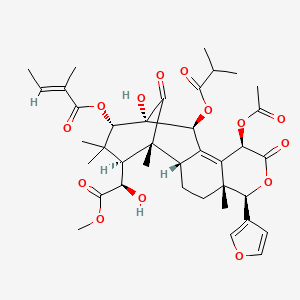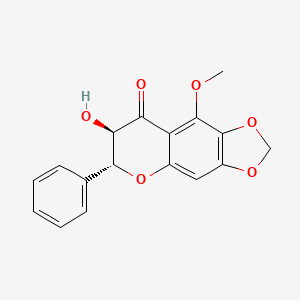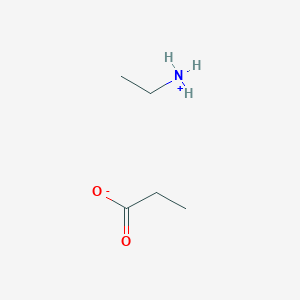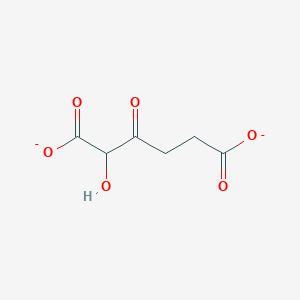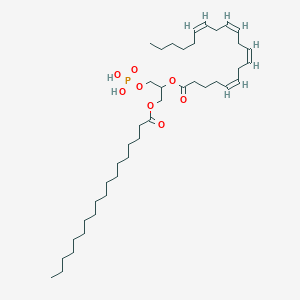
1-Stearoyl-2-arachidonoylphosphatidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-stearoyl-2-arachidonoylphosphatidic acid is a phosphatidic acid in which the acyl groups at positions 1 and 2 are specifed as stearoyl and arachidonoyl respectively. It derives from an arachidonic acid and an octadecanoic acid. It is a conjugate acid of a 1-stearoyl-2-arachidonoylphosphatidate(2-).
Scientific Research Applications
Lipid Metabolism and Cellular Functions
1-Stearoyl-2-arachidonoylphosphatidic acid plays a significant role in lipid metabolism and cellular functions. Studies reveal its involvement in various biochemical pathways and cell activities:
Cell Incorporation and Enzyme Activities : Research demonstrates the selective incorporation of sn-2-arachidonoyl monoacylglycerol into sn-1-stearoyl-2-arachidonoyl phospholipids, such as phosphatidylinositol, in Swiss 3T3 cells. This process is facilitated by specific enzyme activities like sn-2-acyl MG acyltransferase and stearoyl-specific acyl transferase, highlighting its metabolic significance (Simpson et al., 1991).
Thermotropic Properties and Phase Transitions : The compound's thermotropic properties are explored, particularly the phase transitions of polyunsaturated mixed-acid phosphatidylcholines. This provides insights into the physical behavior of lipids containing 1-stearoyl-2-arachidonoyl-phosphatidic acid under different temperature conditions (Coolbear et al., 1983).
Role in Human Neutrophils : Studies on human neutrophils have revealed the mechanism of arachidonic acid release from diacylglycerol, involving 1-stearoyl-2-arachidonoyl-phosphatidic acid. This process involves the sequential action of specific lipase enzymes and is crucial in inflammatory and immune responses (Balsinde et al., 1991).
Substrate Specificity in Enzyme Reactions : The specificity of a CoA-dependent stearoyl transacylase from bovine testis membranes towards 1-stearoyl-2-arachidonoyl-phosphatidic acid is investigated. This study provides insights into the enzyme's donor and acceptor preferences, fundamental for understanding lipid metabolism (Itabe et al., 1992).
Role in Phospholipid and Cellular Membrane Composition
1-Stearoyl-2-arachidonoylphosphatidic acid is integral in the composition and functioning of cellular membranes:
Phosphatidylinositol Composition in Mammals and Fish : Research shows that 1-stearoyl-2-arachidonoyl species predominantly compose phosphatidylinositol in both mammals and marine fish, emphasizing its evolutionary and functional importance in cell signaling (Tanaka et al., 2003).
Determination of Fatty Acid Composition : Studies on mammalian LYCAT, a homologue of C. elegans acl-8, acl-9, and acl-10, indicate its role in determining the fatty acid composition of phosphatidylinositol, including the formation of 1-stearoyl-2-arachidonoyl species (Imae et al., 2012).
Physiological and Pathological Implications
The compound is implicated in various physiological and pathological processes:
Arachidonic Acid Modulation in Human Neuroblastoma Cells : Arachidonic acid significantly enhances stearic acid incorporation into phosphatidylinositol in human neuroblastoma cells, suggesting its role in modulating membrane lipid composition and potential implications in neuro-oncological processes (Pacini et al., 2004).
Activation of Phospholipase A2 in Platelets : The compound activates phospholipase A2 in rabbit platelets, indicating its involvement in platelet aggregation and potential implications in cardiovascular health and disorders (Sato et al., 1992).
Regulation of Gene Expression in Adipocytes : The effects of arachidonic acid on the expression of stearoyl-CoA desaturase gene 1 in adipocytes have been studied, highlighting its role in lipid metabolism and potential implications in metabolic disorders (Sessler et al., 1996).
properties
Product Name |
1-Stearoyl-2-arachidonoylphosphatidic acid |
|---|---|
Molecular Formula |
C41H73O8P |
Molecular Weight |
725 g/mol |
IUPAC Name |
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H73O8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H2,44,45,46)/b13-11-,19-17-,24-22-,30-28- |
InChI Key |
AXJKOPKPNZMCIN-LGHBDAFPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
synonyms |
1-SAPA 1-stearoyl-2-arachidonoylphosphatidic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



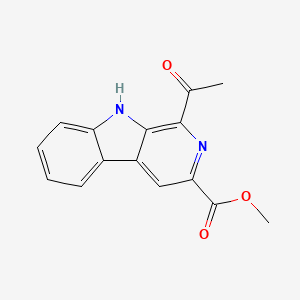

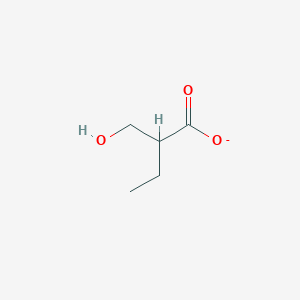
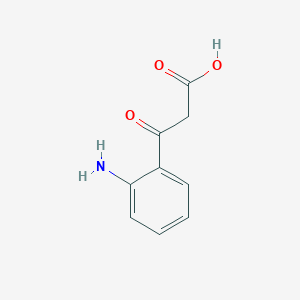
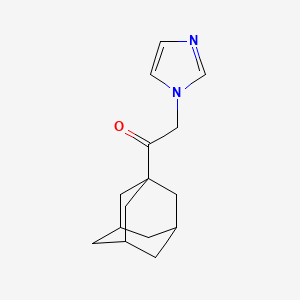
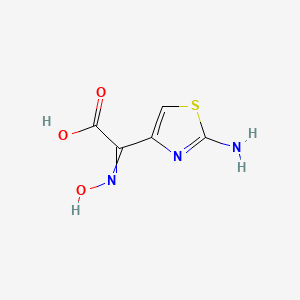

![(4aR,5aS,6R,8aS,13aS,15aS,15bR)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1261852.png)
![(6aR,10aR)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1261854.png)
